2,3-Dimethyl-6-nitrophenyl isocyanate
Overview
Description
2,3-Dimethyl-6-nitrophenyl isocyanate: is an aromatic isocyanate compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . This compound is characterized by the presence of two methyl groups at positions 2 and 3, a nitro group at position 6, and an isocyanate functional group attached directly to the benzene ring . It is primarily used in research and industrial applications due to its reactivity and unique chemical properties.
Scientific Research Applications
2,3-Dimethyl-6-nitrophenyl isocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanate functionality into molecules.
Biology: Utilized in the derivatization of proteins and peptides for mass spectrometry analysis.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-nitrophenyl isocyanate typically involves the nitration of 2,3-dimethylphenyl isocyanate. The nitration process introduces a nitro group at the 6th position of the aromatic ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent over-nitration .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-6-nitrophenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Amines and Alcohols: Used in substitution reactions to form ureas and carbamates.
Hydrogen Gas and Catalysts: Used in reduction reactions to convert the nitro group to an amino group.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used in oxidation reactions.
Major Products:
Ureas and Carbamates: Formed from substitution reactions with amines and alcohols.
Amino Derivatives: Formed from the reduction of the nitro group.
Carboxylic Acids: Formed from the oxidation of methyl groups.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-nitrophenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (N=C=O) reacts with nucleophilic groups such as amines and alcohols to form stable urea and carbamate linkages . This reactivity is influenced by the electron-withdrawing effect of the nitro group, which increases the electrophilicity of the isocyanate group . The molecular targets and pathways involved in its reactions are primarily those containing nucleophilic functional groups .
Comparison with Similar Compounds
- 2,4-Dimethyl-6-nitrophenyl isocyanate
- 2,3-Dimethyl-4-nitrophenyl isocyanate
- 2,3-Dimethyl-5-nitrophenyl isocyanate
Comparison: 2,3-Dimethyl-6-nitrophenyl isocyanate is unique due to the specific positioning of its substituents. The presence of the nitro group at the 6th position, along with the two methyl groups at positions 2 and 3, imparts distinct electronic and steric properties that influence its reactivity and applications . Compared to its analogs, this compound may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
IUPAC Name |
3-isocyanato-1,2-dimethyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-6-3-4-8(11(13)14)9(7(6)2)10-5-12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYYCDNYQBZIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])N=C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391894 | |
Record name | 2,3-Dimethyl-6-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-25-0 | |
Record name | 2-Isocyanato-3,4-dimethyl-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302912-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-6-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethyl-6-nitrophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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